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Compound of Interest

7-Chloro-benzo[1,3]dioxole-5-
Compound Name:
carbaldehyde

Cat. No.: B113165

Introduction

3,4-Methylenedioxy-5-chlorobenzaldehyde, also known as 6-chloropiperonal, is a substituted
aromatic aldehyde of significant interest in synthetic organic chemistry and drug development.
Its structure is characterized by a benzaldehyde core functionalized with a methylenedioxy
bridge across the 3 and 4 positions and a chlorine atom at the 5 position. This unique
combination of functional groups—an electrophilic aldehyde, an electron-donating
methylenedioxy group, and an electron-withdrawing halogen—imparts a distinct reactivity
profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of its properties, synthesis, reactivity,
and applications, with a focus on its role in modern medicinal chemistry and drug discovery for
an audience of researchers and drug development professionals.

Physicochemical Properties

The precise experimental data for 3,4-methylenedioxy-5-chlorobenzaldehyde is not extensively
documented in publicly available literature. However, we can infer its properties based on
structurally similar compounds. The table below compares the known properties of related
benzaldehydes to provide an estimated profile. The methylenedioxy group generally increases
the melting point compared to methoxy-substituted analogs, while the chloro-substituent adds
to the molecular weight and can influence crystallinity.
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3,4-
Methylenediox
4- 3-Methoxy-4,5- 5
Property Chlorobenzald methylenediox v Data Source(s)
chlorobenzald
ehyde ybenzaldehyde
ehyde
(Estimated)
Molecular
C7HsCIO CoHsOa4 CsHsClOs N/A
Formula
Molecular Weight  140.57 g/mol 180.16 g/mol 184.58 g/mol [1]
Colorless to
yellow powder or ] ] White to off-white
Appearance ) ) Crystalline solid ] ) [2]
white crystalline crystalline solid
solid
] ] Likely between
Melting Point 475 °C 129 °C [1]
80-130 °C
. _ _ >200 °C (likely
Boiling Point 213.5°C Not available [1]
decomposes)
Insoluble in
Insoluble in water; soluble in
- water; soluble in Insoluble in common organic
Solubility [31[4]
ethanol, ether, water solvents (e.g.,
benzene DCM, EtOAc,
Acetone)
logP ) ~2.5-3.0
2.1 (calculated) Not available ]
(Octanol/Water) (estimated)

Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 3,4-methylenedioxy-5-chlorobenzaldehyde. Based on its structure, the

following spectral features are anticipated:

e 1H NMR:
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o Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically
between 4 9.8 and 10.1 ppm.

o Aromatic Protons: Two singlets are anticipated in the aromatic region (& 7.0-7.5 ppm),
corresponding to the protons at the C2 and C6 positions of the benzene ring. The exact
chemical shifts will be influenced by the electronic effects of the substituents.

o Methylenedioxy Protons (-O-CH2-O-): A characteristic singlet corresponding to the two
equivalent protons of the methylenedioxy group is expected around & 6.1 ppm.[5]

o BC NMR:

o Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, around
0 190-192 ppm.[5]

o Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their
chemical shifts determined by the attached substituents. The carbon bearing the chlorine
atom will be in the & 125-135 ppm range, while the carbons of the methylenedioxy group
will be further upfield.

o Methylenedioxy Carbon (-O-CH2-O-): A signal around 6 102-104 ppm.[5]

e Infrared (IR) Spectroscopy:

o C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm~1.

[¢]

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm™1,

[e]

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm~* region.

o

C-0O Stretch (Methylenedioxy): Strong bands in the 1030-1250 cm~1 region.

[¢]

C-ClI Stretch: A band in the fingerprint region, typically around 600-800 cm™1.

e Mass Spectrometry (MS):

o Molecular lon (M*): The mass spectrum will show a molecular ion peak at m/z 184. A
characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of the
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M* peak) will be a key diagnostic feature.

o Fragmentation: A prominent fragment corresponding to the loss of the aldehyde proton (M-
1) is expected. Further fragmentation may involve the loss of CO and cleavage of the
methylenedioxy ring.

Synthesis and Purification
Synthetic Routes

The synthesis of 3,4-methylenedioxy-5-chlorobenzaldehyde typically starts from piperonal (3,4-
methylenedioxybenzaldehyde), a readily available starting material. The primary challenge is
the regioselective introduction of the chlorine atom at the C5 position.

Causality behind Experimental Choices: The methylenedioxy group is an ortho-, para-director.
Since the para position (C6) is sterically more accessible than the ortho position (C2),
electrophilic aromatic substitution reactions on piperonal will preferentially occur at the C6
position. Therefore, direct chlorination of piperonal is a viable strategy.

Electrophilic Aromatic
Piperonal ") Substitution (Chlorination)
(3,4-Methylenedioxybenzaldehyde))

\/
(eC;hlosr\,lgilgrrzgéDr\g’\? gts) ———————————————————————— *@,4-Methylenedioxy-5—chIorobenzaldehydta
A
Solvent N\
(e.g., DCM, CCla)

Click to download full resolution via product page

Caption: Synthetic workflow for 3,4-methylenedioxy-5-chlorobenzaldehyde.
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Experimental Protocol: Chlorination of Piperonal

This protocol is a representative example and should be optimized for specific laboratory
conditions.

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve piperonal (1 equivalent) in a suitable
anhydrous solvent like dichloromethane (DCM) or carbon tetrachloride. The choice of an
inert solvent is critical to prevent side reactions.

e Cooling: Cool the solution to 0-5 °C using an ice bath. This is essential to control the
exothermicity of the reaction and minimize the formation of polychlorinated byproducts.

o Reagent Addition: Slowly add a solution of sulfuryl chloride (SO2Clz) or N-chlorosuccinimide
(NCS) (1.0-1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes.
SO2Clz is a potent chlorinating agent, while NCS offers a milder alternative. The slow
addition rate is crucial for regioselectivity and safety.

o Reaction Monitoring: Allow the reaction to stir at 0-5 °C and then warm to room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Workup: Quench the reaction by carefully adding cold water or a saturated solution of
sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer, and
extract the aqueous layer with the solvent.

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)
or by column chromatography on silica gel.

Alternative Synthesis: Biocatalysis

Recent research has shown the potential for bioproduction of related compounds. A yeast-
based bioconversion system using variants of pyruvate decarboxylase has been used to
produce phenylacetylcarbinol derivatives from ring-substituted benzaldehydes, including 6-
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chloropiperonal.[6] This approach offers a greener alternative to traditional chemical synthesis
and is an active area of research for producing precursors for pharmaceuticals.[6]

Chemical Reactivity and Key Reactions

The reactivity of 3,4-methylenedioxy-5-chlorobenzaldehyde is dominated by the aldehyde
functional group and influenced by the electronic properties of the aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a wide range of transformations,
making this molecule a valuable synthetic intermediate.

e Reductive Amination: This is one of the most important reactions for drug discovery, allowing
for the formation of C-N bonds to introduce amine functionalities. The aldehyde reacts with a
primary or secondary amine to form an imine intermediate, which is then reduced in situ by a
mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
to yield the corresponding amine. This reaction is a cornerstone of combinatorial chemistry
and library synthesis.[7]

» Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using
various oxidizing agents such as potassium permanganate (KMnOa) or Jones reagent
(CrO3/H2S0a4).

o Condensation Reactions: It can participate in various condensation reactions like the Wittig,
Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double
bonds.

o Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde
carbonyl yields secondary alcohols.
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Mechanism of Reductive Amination

H-

T
R2NH [Ar-CH=NRz]* Reduction Ar-CH2-NR:2
(Primary or Secondary Amine) + RaNH. -H20 (Iminium lon Intermediate) (Final Amine Product)

Ar-CHO
(3,4-Methylenedioxy-
5-chlorobenzaldehyde)

Click to download full resolution via product page

Caption: Generalized mechanism of reductive amination.

Influence of Ring Substituents

The electronic nature of the aromatic ring substituents modulates its reactivity. The
methylenedioxy group is strongly electron-donating through resonance, activating the ring
towards electrophilic substitution. Conversely, the chlorine atom is electron-withdrawing via
induction but weakly donating through resonance. The net effect is a highly electron-rich
aromatic system, which can influence the reactivity of the aldehyde and the ring itself in
subsequent synthetic steps.

Applications in Research and Drug Development

3,4-Methylenedioxy-5-chlorobenzaldehyde is primarily used as a building block in the synthesis
of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

e Precursor for Psychoactive Compounds: This compound is a known precursor in the
synthesis of derivatives of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[6] Its
use in this context makes it a compound of interest in forensic chemistry and for researchers
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studying the pharmacology of psychoactive substances. The chlorine substituent can be
used as a handle for further functionalization or to modulate the pharmacological properties
of the final compound.[6]

» Medicinal Chemistry Scaffolding: Substituted benzaldehydes are versatile scaffolds in drug
discovery. They are frequently employed in multicomponent reactions, which allow for the
rapid generation of molecular diversity from simple building blocks.[8] The unique
substitution pattern of 3,4-methylenedioxy-5-chlorobenzaldehyde can be exploited to
synthesize libraries of novel compounds for screening against various biological targets. The
field of "click chemistry" also heavily utilizes functional groups that can be derived from
aldehydes, further expanding its utility in creating diverse molecular libraries for lead
discovery.[9]

o Agrochemical Synthesis: Analogous chlorinated benzaldehydes are intermediates in the
production of fungicides and plant growth regulators, suggesting a potential application for
this molecule in the agrochemical sector.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-methylenedioxy-5-chlorobenzaldehyde is not
readily available, the safety precautions can be inferred from related chlorinated and
substituted benzaldehydes.

o Hazard Identification:

[¢]

Causes skin irritation (H315).[10]

o

Causes serious eye irritation (H319).[10]

o

May be harmful if swallowed (H302).[10]

[¢]

May cause an allergic skin reaction (H317).

[¢]

Toxic to aquatic life with long-lasting effects (H411).

e Handling Precautions:
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o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,
and a lab coat.[11]

o Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation
of dust or vapors.

o Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using
this product.

o Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.

o The compound may be sensitive to air and light; storage under an inert atmosphere (e.g.,
nitrogen or argon) is recommended for long-term stability.[3][12]

o Keep away from incompatible materials such as strong oxidizing agents, strong reducing
agents, and strong bases.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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